

# synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

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## Compound of Interest

**Compound Name:** 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

**Cat. No.:** B1587241

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An In-depth Technical Guide to the Synthesis of **1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole**

## Abstract

This technical guide provides a comprehensive overview of the synthesis of **1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole**, a key intermediate in the development of complex pharmaceutical compounds and functional materials. The document outlines the strategic two-step synthetic pathway, beginning with the electrophilic iodination of pyrazole followed by the acid-catalyzed N-H protection using ethyl vinyl ether. We delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested experimental protocols, and present quantitative data in a clear, accessible format. This guide is intended for researchers, chemists, and drug development professionals, offering the technical accuracy and practical insights necessary for successful synthesis.

## Introduction: Strategic Importance

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.<sup>[1]</sup> The introduction of an iodine atom at the C4 position creates a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.<sup>[1]</sup> However, the acidic N-H proton of the pyrazole ring can interfere with many organometallic reactions. Therefore, the installation of a stable yet readily cleavable protecting group is crucial.

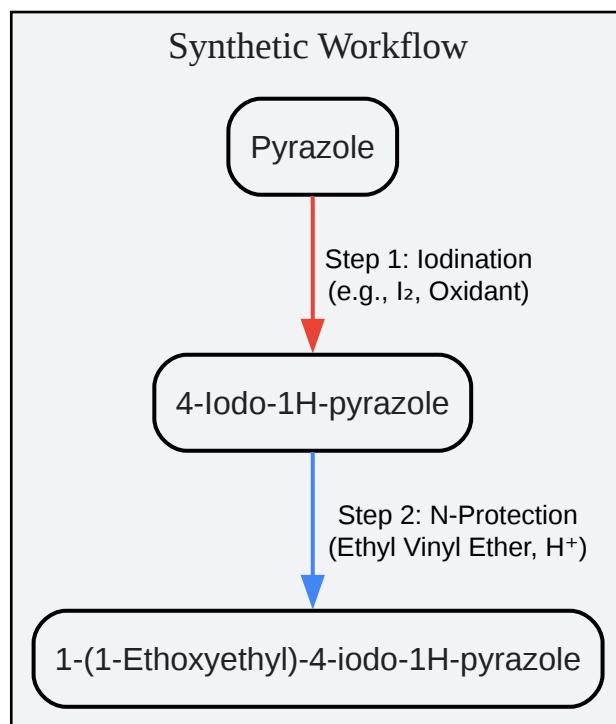
The 1-(1-ethoxyethyl) group, derived from ethyl vinyl ether, serves as an excellent N-protecting group for pyrazoles. It is stable under neutral and basic conditions but can be easily removed under mild acidic conditions.<sup>[2][3]</sup> The target compound, **1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole**, thus combines the reactivity of the C-I bond with the stability of a protected pyrazole ring, making it a highly valuable building block in multi-step organic synthesis.

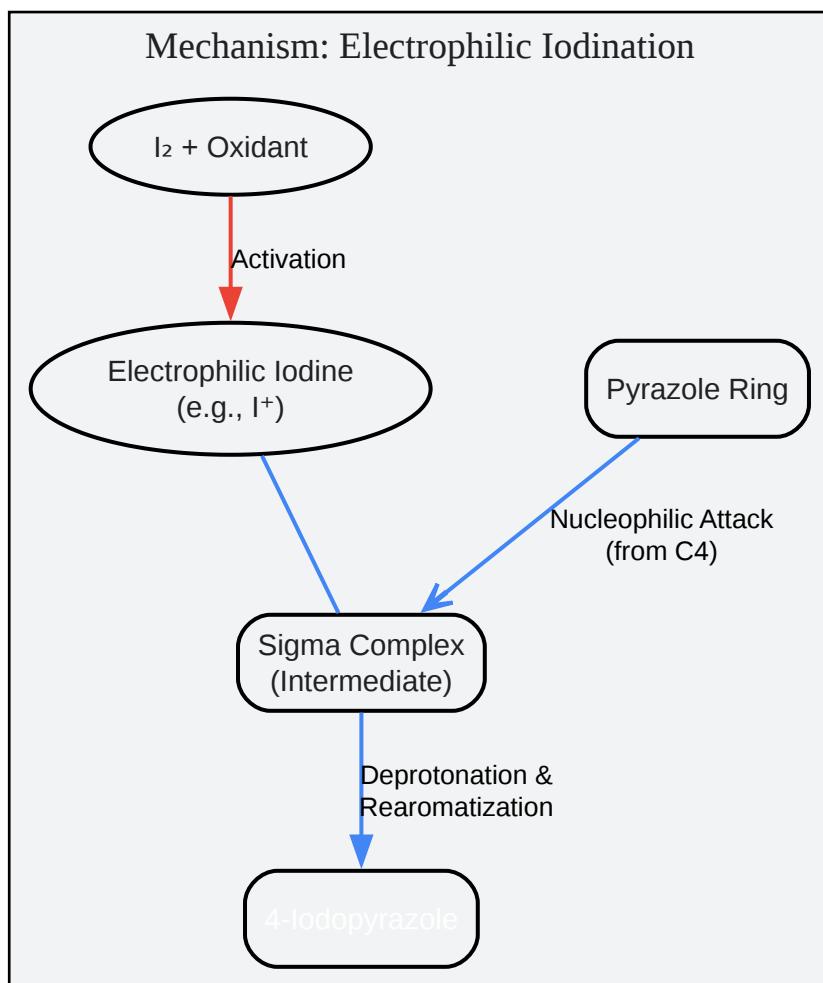
## Recommended Synthetic Pathway

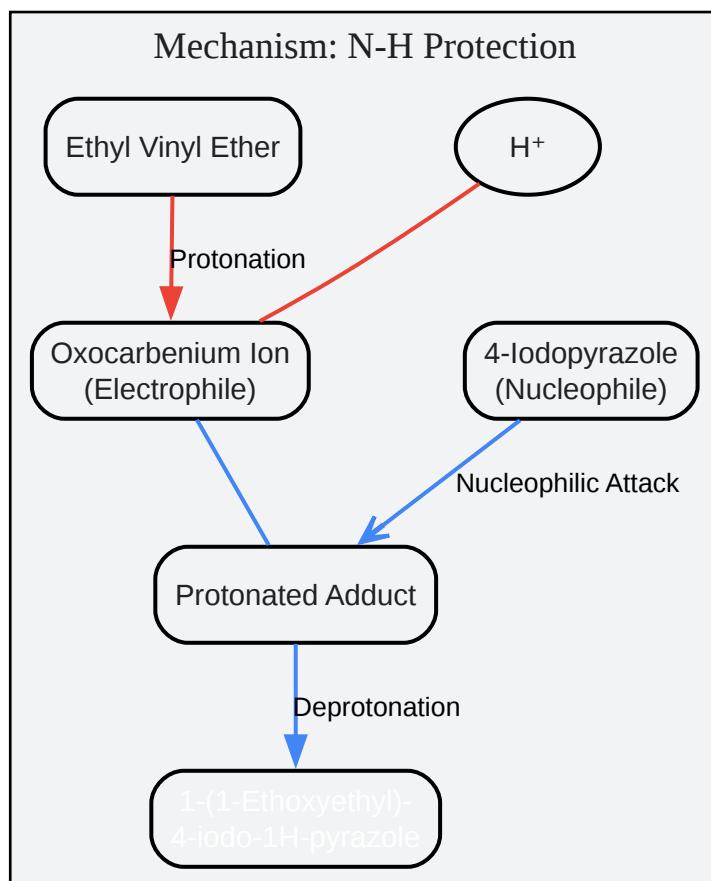
The synthesis of **1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole** is most efficiently achieved via a two-step sequence. This approach ensures high regioselectivity and excellent overall yields.

- Step 1: Electrophilic Iodination. Direct iodination of the pyrazole ring at the electron-rich C4 position to synthesize the 4-iodopyrazole intermediate.
- Step 2: N-H Protection. Protection of the 4-iodopyrazole N-H bond via an acid-catalyzed reaction with ethyl vinyl ether.

This pathway is generally preferred over the alternative (protection followed by iodination) as the direct iodination of pyrazole is a well-established and high-yielding reaction, and the subsequent protection step is typically clean and efficient.







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